molecular formula C7H7BN4O2 B132713 (2-(1H-Tetrazol-5-yl)phenyl)boronic acid CAS No. 155884-01-8

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Cat. No.: B132713
CAS No.: 155884-01-8
M. Wt: 189.97 g/mol
InChI Key: GVRXWYFECKHTSJ-UHFFFAOYSA-N
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Description

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C7H7BN4O2 and a molecular weight of 189.97 g/mol It is characterized by the presence of a tetrazole ring attached to a phenylboronic acid moiety

Mechanism of Action

Target of Action

It has been used as a reagent in the synthesis of pharmaceuticals for the treatment of glaucoma and diabetic retinopathy . It also plays a significant role in the development of drugs to combat cardiovascular diseases by inhibiting platelet aggregation .

Mode of Action

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid acts as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond formation process, which is widely used in organic chemistry to synthesize various organic compounds .

Biochemical Pathways

It is involved in the synthesis of biaryltetrazole derivatives , which can affect various biochemical pathways depending on their specific structures and targets.

Pharmacokinetics

Its specificity in binding makes it helpful in pharmaceutical synthesis , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific compounds it helps synthesize. For instance, it acts as a reagent in the synthesis of pharmaceuticals for the treatment of glaucoma and diabetic retinopathy , conditions that involve changes at the cellular level in the eyes.

Action Environment

The stability and efficacy of this compound can be influenced by environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C , suggesting that temperature can affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a tetrazole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-(1H-Tetrazol-5-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • (4-(1H-Tetrazol-5-yl)phenyl)boronic acid
  • (3-(1H-Tetrazol-5-yl)phenyl)boronic acid
  • (2-(1H-Tetrazol-5-yl)phenyl)boronic acid hydrochloride

Uniqueness: this compound is unique due to the specific positioning of the tetrazole ring on the phenylboronic acid moiety, which influences its reactivity and binding properties. This unique structure allows for selective interactions with biological targets and enhances its utility in various applications .

Properties

IUPAC Name

[2-(2H-tetrazol-5-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRXWYFECKHTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NNN=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457562
Record name [2-(2H-Tetrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155884-01-8
Record name [2-(2H-Tetrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Tetrazol-5-yl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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